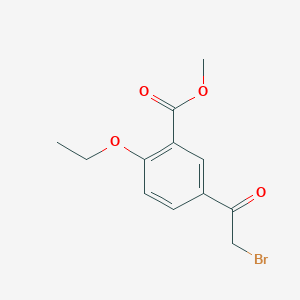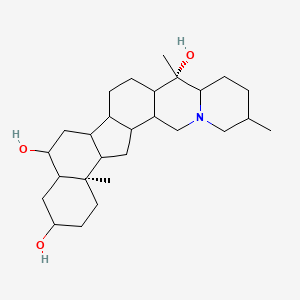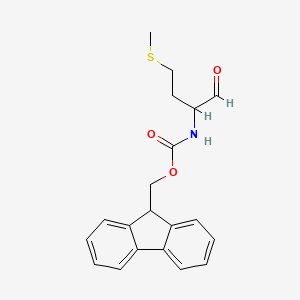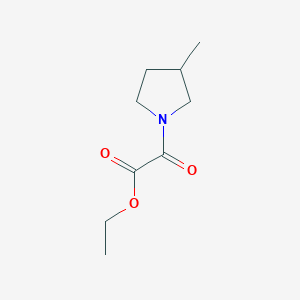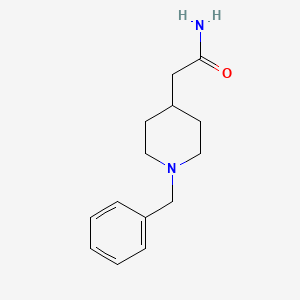
2-(1-Benzylpiperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzylpiperidin-4-yl)acetamide is a synthetic compound belonging to the class of piperidine derivatives. It is characterized by its molecular formula C14H20N2O and a molecular weight of 232.33 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzylpiperidin-4-yl)acetamide typically involves the reaction of 1-benzylpiperidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Benzylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Benzylpiperidin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
2-(4-Benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide: Known for its role as an adiponectin receptor agonist.
2-(Piperidin-4-yl)acetamides: These compounds are potent inhibitors of soluble epoxide hydrolase with anti-inflammatory activity.
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: Used as a reference standard in pharmaceutical research.
Uniqueness: Its unique combination of a benzyl group and an acetamide moiety provides distinct chemical properties and biological activities .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C14H20N2O/c15-14(17)10-12-6-8-16(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H2,15,17) |
InChI Key |
RTJSTOYFDXUSDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC(=O)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


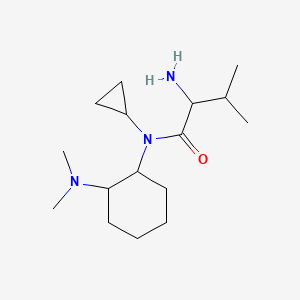
![Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate](/img/structure/B14783352.png)
![(E)-Methyl3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate](/img/structure/B14783358.png)


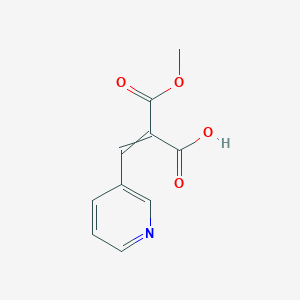
![1-[(2E)-3-chloroprop-2-en-1-yl]-1,4-dihydroquinazolin-4-one](/img/structure/B14783380.png)

